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molecular formula C7H4F2O2 B1360932 2,6-Difluoro-4-hydroxybenzaldehyde CAS No. 532967-21-8

2,6-Difluoro-4-hydroxybenzaldehyde

Cat. No. B1360932
M. Wt: 158.1 g/mol
InChI Key: ROAQMGJHSNIROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812040B2

Procedure details

Sec-BuLi (1.3M solution in cyclohexane, 53 mL, 69.3 mmol) was added slowly at −78° C. to a solution of intermediate 19, 1-(tert-butyldimethylsilyl)oxy-3,5-difluorobenzene (15.3 g, 62.6 mmol) and TMEDA (10.5 mL, 69.3 mmol) in THF (200 mL) and the mixture was stirred at the same temperature for 30 min. DMF (5.33 mL, 69.3 mmol) was added to the mixture at −78° C., and the mixture was stirred at the same temperature for 1.5 h. Then 10% aqueous HCl was added to attain pH˜4-5 (200 mL), and then the reaction mixture was stirred at RT for 12 h. The aqueous layer was extracted with EtOAc (200 mL). The organic layer was separated. The organic layer was washed with sat. NaHCO3, then H2O was added, HCl was added to attain pH˜3-4, the organic layer was separated, washed with brine, dried with Na2SO4 and evaporated in vacuo to give the title compound (9.7 g, 97%, 61.3 mmol) as a white solid. 1H NMR data (dmso-d6): 11.54 (br.s, 1H, OH), 10.00 (s, 1H, CHO), 6.50-6.57 (m, 2H, H—Ar).
Name
Sec BuLi
Quantity
53 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
N[C@H]([C:5](O)=[O:6])C[SeH].[Li]CCCC.[Si]([O:20][C:21]1[CH:26]=[C:25]([F:27])[CH:24]=[C:23]([F:28])[CH:22]=1)(C(C)(C)C)(C)C.CN(CCN(C)C)C.CN(C=O)C.Cl>C1COCC1>[OH:20][C:21]1[CH:22]=[C:23]([F:28])[C:24]([CH:5]=[O:6])=[C:25]([F:27])[CH:26]=1 |f:0.1|

Inputs

Step One
Name
Sec BuLi
Quantity
53 mL
Type
reactant
Smiles
N[C@@H](C[SeH])C(=O)O.[Li]CCCC
Name
intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15.3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC(=CC(=C1)F)F
Name
Quantity
10.5 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.33 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3
ADDITION
Type
ADDITION
Details
H2O was added
ADDITION
Type
ADDITION
Details
HCl was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC(=C(C=O)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.3 mmol
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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